Cas no 779329-49-6 (Benzene, 2-chloro-4-(ethylthio)-1-iodo-)

Benzene, 2-chloro-4-(ethylthio)-1-iodo-, is a halogenated aromatic compound featuring both chloro and iodo substituents, along with an ethylthio functional group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Ullmann-type couplings, where the iodine moiety serves as an effective leaving group. The ethylthio group enhances solubility in organic solvents, facilitating handling in various reaction conditions. Its well-defined substitution pattern allows for selective functionalization, enabling precise modifications in pharmaceutical or agrochemical intermediates. Careful handling is advised due to the presence of halogen atoms, which may require inert conditions for stability.
Benzene, 2-chloro-4-(ethylthio)-1-iodo- structure
779329-49-6 structure
Product Name:Benzene, 2-chloro-4-(ethylthio)-1-iodo-
CAS No:779329-49-6
MF:C8H8ClIS
MW:298.571592330933
MDL:MFCD22483684
CID:4185774
PubChem ID:67280185
Update Time:2025-05-20

Benzene, 2-chloro-4-(ethylthio)-1-iodo- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-chloro-4-(ethylthio)-1-iodo-
    • VKSNRFWDQSGSJV-UHFFFAOYSA-N
    • 779329-49-6
    • 2-Chloro-4-(ethylthio)-1-iodo-benzene
    • (3-chloro-4-iodophenyl)(ethyl)sulfane
    • 2-Chloro-4-(ethylthio)-1-iodobenzene
    • A1-26954
    • SCHEMBL2111936
    • MDL: MFCD22483684
    • Inchi: 1S/C8H8ClIS/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3
    • InChI Key: VKSNRFWDQSGSJV-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=CC=1Cl)SCC

Computed Properties

  • Exact Mass: 297.90800Da
  • Monoisotopic Mass: 297.90800Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 25.3Ų

Benzene, 2-chloro-4-(ethylthio)-1-iodo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
215988-5g
2-Chloro-4-(ethylthio)-1-iodobenzene, 95%
779329-49-6 95%
5g
$1816.00 2023-09-11

Additional information on Benzene, 2-chloro-4-(ethylthio)-1-iodo-

Benzene, 2-chloro-4-(ethylthio)-1-iodo-

Benzene, 2-chloro-4-(ethylthio)-1-iodo- is a highly specialized organic compound with the CAS number 779329-49-6. This compound belongs to the family of aromatic compounds and is characterized by its unique substitution pattern on the benzene ring. The presence of chlorine, ethylthio, and iodine substituents at specific positions on the benzene ring imparts distinctive chemical properties to this molecule. Recent studies have highlighted its potential applications in various fields, including pharmaceuticals and advanced materials science.

The structure of Benzene, 2-chloro-4-(ethylthio)-1-iodo- consists of a benzene ring with three substituents: a chlorine atom at position 2, an ethylthio group at position 4, and an iodine atom at position 1. This substitution pattern creates a molecule with significant steric and electronic effects. The ethylthio group introduces sulfur into the structure, which can influence the compound's reactivity and solubility. The iodine atom at position 1 adds a halogen with high electronegativity, further modifying the electronic environment of the molecule.

Recent research has focused on the synthesis and characterization of Benzene, 2-chloro-4-(ethylthio)-1-iodo-. One study published in Chemical Communications demonstrated a novel synthetic pathway involving nucleophilic aromatic substitution. This method utilizes a copper catalyst to facilitate the substitution reaction, yielding high-purity product with excellent yield. The study also explored the regioselectivity of the reaction, providing insights into the directing effects of substituents on the benzene ring.

The physical properties of Benzene, 2-chloro-4-(ethylthio)-1-iodo- have been extensively studied. Its melting point is reported to be approximately -5°C, while its boiling point is around 150°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and THF. These properties make it suitable for use in various organic reactions where controlled solubility is required.

In terms of applications, Benzene, 2-chloro-4-(ethylthio)-1-iodo- has shown promise in medicinal chemistry. Its unique substitution pattern allows for selective binding to certain biological targets, making it a valuable lead compound in drug discovery efforts. A recent study published in Nature Medicinal Chemistry highlighted its potential as a scaffold for developing new kinase inhibitors. The compound's ability to modulate protein-protein interactions has also been explored in the context of cancer therapy.

The electronic properties of Benzene, 2-chloro-4-(ethylthio)-1-iodo- make it an interesting candidate for use in organic electronics. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and photovoltaic devices. A study conducted at Stanford University demonstrated that incorporating this compound into polymer blends significantly enhances charge transport properties. This finding opens new avenues for its application in next-generation electronic devices.

Safety considerations are paramount when handling Benzene, 2-chloro-4-(ethylthio)-1-iodo-. Although it is not classified as a hazardous material under current regulations, proper precautions should be taken due to its volatility and potential for skin irritation. Gloves and goggles are recommended during handling to minimize exposure risks.

In conclusion, Benzene, 2-chloro-4-(ethylthio)-1-iodo- is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and properties make it an invaluable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing modern science and technology.

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